molecular formula C6H14N2 B3024907 Cyclohexane-1,4-diamine CAS No. 3114-70-3

Cyclohexane-1,4-diamine

Cat. No. B3024907
CAS RN: 3114-70-3
M. Wt: 114.19 g/mol
InChI Key: VKIRRGRTJUUZHS-UHFFFAOYSA-N
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Description

Cyclohexane-1,4-diamine is a six-carbon cyclic molecule with two amine functional groups . It is a solid or liquid at room temperature and should be stored in a dark place under an inert atmosphere . It has a molecular weight of 114.19 .


Synthesis Analysis

Cyclohexane-1,4-diamine can be synthesized by amination of cyclohexane-1,4-diol in supercritical ammonia at high pressure . Another method involves the defunctionalization of lignin-derived 2,6-dimethoxybenzoquinone (DMBQ) into 1,4-cyclohexanediol, followed by amination with ammonia .


Molecular Structure Analysis

The molecular structure of cyclohexane-1,4-diamine consists of a six-membered carbon ring with two amine groups attached at the 1 and 4 positions . The InChI code for cyclohexane-1,4-diamine is 1S/C6H14N2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4,7-8H2 .


Chemical Reactions Analysis

Cyclohexane-1,4-diamine can participate in host-guest chemistry, forming solid-state complexes with other molecules through non-covalent intermolecular forces . It can also be used in the preparation of fully aliphatic polyimides .


Physical And Chemical Properties Analysis

Cyclohexane-1,4-diamine is a solid or liquid at room temperature . It has a molecular weight of 114.19 . The compound is stable under normal conditions but should be stored in a dark place under an inert atmosphere .

Scientific Research Applications

Supramolecular Chemistry and Host-Guest Systems

Cyclohexane-1,4-diamine derivatives have demonstrated complementary host behavior during recrystallization processes from mixed anilines. Specifically, trans-N,N′-bis(9-phenyl-9-xanthenyl)cyclohexane-1,4-diamine (1,4-DAX) and trans-N,N′-bis(9-phenyl-9-thioxanthenyl)cyclohexane-1,4-diamine (1,4-DAT) act as highly effective host compounds for enclathration. They can encapsulate guest solvents such as aniline (ANI), N-methylaniline (NMA), and N,N-dimethylaniline (DMA). The selectivity order varies depending on the host compound used, allowing for purification of these solvents through host-guest chemistry principles .

Supramolecular Gels

In situ supramolecular gels can be formed using mixed 1,3-cyclohexane diamine and isocyanate derivatives as building blocks. These gels exhibit interesting properties and have potential applications in drug delivery, tissue engineering, and controlled release systems .

Chiral Organocatalysis

Chiral cyclohexane-1,4-diamine derivatives have been employed as bifunctional organocatalysts. Starting from commercially available (1R,2R)-cyclohexane-1,2-diamine, these compounds are synthesized in a few simple steps. They find use in asymmetric reactions due to their ability to catalyze various transformations with high enantioselectivity .

Mechanism of Action

Target of Action

Cyclohexane-1,4-diamine primarily targets the Mucosa-associated lymphoid tissue lymphoma translocation protein-1 (MALT1) . MALT1 is a key protein involved in the NF-κB signaling pathway , which plays a crucial role in immune responses, inflammation, and cell survival . Inhibition of MALT1 is a promising strategy to modulate NF-κB signaling, with potential applications in treating B-cell lymphoma and autoimmune diseases .

Mode of Action

Cyclohexane-1,4-diamine interacts with its target MALT1 through an allosteric mechanism . Allosteric inhibitors bind to a site other than the active site of the protein, inducing a conformational change that affects the protein’s activity. X-ray analysis confirms that Cyclohexane-1,4-diamine binds to an induced allosteric site in MALT1 . This binding inhibits the activity of MALT1, thereby modulating the NF-κB signaling pathway .

Biochemical Pathways

Given its target, it is likely that it impacts theNF-κB signaling pathway . This pathway is crucial for immune responses, inflammation, and cell survival. By inhibiting MALT1, Cyclohexane-1,4-diamine can potentially modulate these processes.

Pharmacokinetics

One study reported that a compound derived from cyclohexane-1,4-diamine exhibitedlow clearance and high oral bioavailability in rats .

Result of Action

The molecular and cellular effects of Cyclohexane-1,4-diamine’s action are likely related to its inhibition of MALT1 and the subsequent modulation of the NF-κB signaling pathway . This could lead to changes in immune responses, inflammation, and cell survival. Specific cellular effects would depend on the context, including the type of cells and the presence of specific stimuli .

Action Environment

The action, efficacy, and stability of Cyclohexane-1,4-diamine could be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept cool . It is also classified as a combustible liquid , and contact with heat, hot surfaces, sparks, open flames, and other ignition sources should be avoided . Furthermore, it is recommended to avoid release to the environment . More research is needed to fully understand how different environmental conditions might affect the action of Cyclohexane-1,4-diamine.

Safety and Hazards

Cyclohexane-1,4-diamine is classified as a dangerous substance. It has a GHS05 pictogram, indicating that it is corrosive . It can cause severe skin burns and eye damage . Therefore, it is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

Cyclohexane-1,4-diamine has vast industrial relevance as a monomer for polymer synthesis and as a pharmaceutical building block . The ability to use commercially available catalysts and ammonia in its synthesis holds great potential for future industrial synthesis of cyclohexane-1,4-diamine from renewable resources .

properties

IUPAC Name

cyclohexane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIRRGRTJUUZHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185071, DTXSID70884854, DTXSID90883869
Record name 1,4-Diaminocyclohexane
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Record name 1,4-Cyclohexanediamine, cis-
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Record name 1,4-Cyclohexanediamine, trans-
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Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexane-1,4-diamine

CAS RN

3114-70-3, 2615-25-0, 15827-56-2
Record name 1,4-Diaminocyclohexane
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Record name 1,4-Cyclohexanediamine, trans-
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Record name 1,4-Cyclohexanediamine, cis-
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Record name 1,4-Cyclohexanediamine, cis-
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Record name 1,4-Cyclohexanediamine, trans-
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Record name Cyclohexane-1,4-diamine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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